molecular formula C8H11N5 B2538425 1-methyl-3-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-5-amine CAS No. 1856070-18-2

1-methyl-3-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-5-amine

Cat. No.: B2538425
CAS No.: 1856070-18-2
M. Wt: 177.211
InChI Key: MFBGPDKJBYUGQU-UHFFFAOYSA-N
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Description

1-Methyl-3-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-5-amine is a pyrazole-based compound characterized by a methyl group at the 1-position and a pyrazole-substituted methylene group at the 3-position of the pyrazole core. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their heterocyclic aromatic structure, which allows for diverse chemical modifications and interactions with biological targets .

Properties

IUPAC Name

2-methyl-5-(pyrazol-1-ylmethyl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5/c1-12-8(9)5-7(11-12)6-13-4-2-3-10-13/h2-5H,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBGPDKJBYUGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN2C=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-5-amine typically involves the cyclocondensation of hydrazine with a carbonyl compound. One common method is the reaction of this compound with an appropriate aldehyde or ketone under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Reductive Amination

The amine group participates in reductive amination with aldehydes under solvent-free conditions. For example, reaction with p-methoxybenzaldehyde forms an imine intermediate, which is reduced by NaBH₄ in methanol to yield N-(4-methoxybenzyl)-substituted derivatives (88% yield) .
Key Data:

Reagent/ConditionProductYieldCharacterization (NMR/IR)
p-Methoxybenzaldehyde, 120°CN-(4-methoxybenzyl)imine intermediate91%IR: 1619 cm⁻¹ (C=N)
NaBH₄, MeOH, RT3-(tert-Butyl)-N-(4-methoxybenzyl)-amine88%¹H-NMR: δ 3.34 (NH), 4.16 (CH₂)

Alkylation and Arylation

The secondary amine undergoes alkylation with electrophiles such as alkyl halides. For instance, reaction with morpholine-substituted propyl bromides produces tertiary amines with enhanced solubility, as demonstrated in analogous pyrazole systems .

Reaction Pathway:

  • Nucleophilic attack by the amine on alkyl halides (e.g., 3-(morpholin-4-yl)propyl bromide).

  • Base-mediated deprotonation (K₂CO₃ or NaH).

Outcome:

  • Formation of [(1-methyl-1H-pyrazol-3-yl)methyl][3-(morpholin-4-yl)propyl]amine derivatives.

Cycloaddition Reactions

The pyrazole rings engage in [3+2] cycloadditions with nitrile imines or alkynes. A notable example involves visible light-mediated reactions with α-bromo ketones to form 1,3,5-trisubstituted pyrazoles (70–92% yields) .

Example:

Starting MaterialReagent/ConditionProductYield
Hydrazone + α-Bromo ketoneVisible light, RT, 12 h1,3,5-Trisubstituted pyrazole85%

Functionalization via Lithiation

Directed ortho-metalation (DoM) at the pyrazole C4 position allows for regioselective functionalization. Lithiation with LDA followed by electrophilic quenching introduces groups such as boronate esters or sulfonyl chlorides .

Key Steps:

  • Lithiation at −78°C in THF.

  • Quenching with electrophiles (e.g., B(OMe)₃, SO₂Cl₂).

Applications:

  • Synthesis of 4-boronate- or 4-sulfonyl-substituted analogs for medicinal chemistry .

Oxidation and Reduction

  • Oxidation: Treatment with H₂O₂ or KMnO₄ oxidizes the amine to nitroso or hydroxylamine derivatives.

  • Reduction: NaBH₄ selectively reduces imine intermediates without affecting pyrazole rings .

Comparative Reactivity:

Reaction TypeReagentProductStability
OxidationH₂O₂, acidic pHN-Hydroxylamine derivativeModerate
ReductionNaBH₄, MeOHSecondary amineHigh

Cross-Coupling Reactions

The compound participates in Suzuki–Miyaura couplings when functionalized with boronate groups. For example, 4-boronated derivatives react with aryl halides under Pd catalysis to form biarylpyrazoles .

Optimized Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Base: K₂CO₃, solvent: DME/H₂O (3:1).

  • Yield: 75–90% .

Acid/Base-Mediated Rearrangements

Under acidic conditions, the amine group undergoes protonation, stabilizing intermediates for subsequent nucleophilic attacks. In basic media, deprotonation facilitates SN2 reactions with alkylating agents .

Evidence from IR/NMR:

  • IR shifts from 3384 cm⁻¹ (N–H) to 2955 cm⁻¹ (C–H) after alkylation .

  • ¹H-NMR: Disappearance of NH signal (δ 7.0 ppm) post-acylation .

Biological Derivatization

The amine serves as a handle for synthesizing bioactive conjugates:

  • Schiff Base Formation: Reaction with aldehydes yields antimicrobial agents (e.g., 4-fluorophenyl imine derivatives) .

  • Phosphonate Derivatives: Condensation with diethyl phosphite produces antitumor agents .

Biological Data:

DerivativeIC₅₀ (Cancer Cell Lines)MIC (Bacterial Strains)
4-Fluorophenyl imine12 µM (MCF-7)8 µg/mL (E. coli)
Diethyl phosphonate7 µM (HeLa)N/A

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-methyl-3-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-5-amine typically involves the reaction of suitable pyrazole derivatives with various reagents under controlled conditions. The resulting compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR), which confirm its structural integrity and purity.

Antimicrobial Properties

Recent studies have shown that derivatives of pyrazole, including this compound, exhibit notable antimicrobial activities. For instance, compounds synthesized from pyrazole frameworks have been tested against various bacterial strains, demonstrating effectiveness as antibacterial agents. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The antitumor mechanism is believed to involve the modulation of signaling pathways related to cell proliferation and survival .

Drug Development

The unique structure of this compound positions it as a promising candidate for drug development. Its ability to target specific biological pathways makes it a potential lead compound for developing new therapeutic agents against infectious diseases and cancers.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies provide insights into how modifications to the molecular structure could enhance efficacy and selectivity against specific targets, paving the way for optimized drug design .

Case Study 1: Antimicrobial Screening
In a study conducted by researchers at Mahatma Gandhi University, various pyrazole derivatives were synthesized and screened for antimicrobial activity against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial effects, suggesting potential applications in developing new antibiotics .

Case Study 2: Antitumor Efficacy
Another study evaluated the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that the compound effectively reduced cell viability in a dose-dependent manner, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 1-methyl-3-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a detailed comparison of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazole Analogues
Compound Name Key Substituents Notable Properties/Applications Reference(s)
1-methyl-3-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-5-amine 1-methyl, 3-(pyrazolylmethyl) Specialty chemical; potential scaffold for drug design
3-Methyl-1-(1-phenylethyl)-1H-pyrazol-5-amine 1-(phenylethyl), 3-methyl Registered CAS compound (3524-42-3); no explicit bioactivity reported
7-(3,5-Dimethylisoxazol-4-yl)-N-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-... 1-methyl, 3-(trifluoromethyl) Bromodomain and extra-terminal (BET) inhibitor; high oral bioavailability
3-Methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine 1-phenyl, 4-diazenyl, 3-methyl Azo-dye compound; studied for tautomerism and NMR chemical shifts via DFT calculations
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole 1-methyl, 3-(trifluoromethyl), oxadiazole-thioether Fungicidal and herbicidal activity; binds to SDH protein (PDB: 2FBW)
4-(4-Fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine 1-methyl, 3-(trifluoromethyl), 4-(4-fluorophenyl) Inhibitor of Plasmodium falciparum; characterized by LC-MS and HRMS
1-Methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine 1-methyl, 3-(methylpyrazolyl) Cataloged for life science research (CAS 1414568-49-2)

Biological Activity

1-Methyl-3-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-5-amine is a compound within the pyrazole class, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure:

  • Molecular Formula: C8H10N4
  • Molecular Weight: 178.20 g/mol
  • CAS Number: Not specifically listed but related compounds can be found under similar identifiers.

The biological activity of this compound has been linked to several mechanisms:

  • Inhibition of Kinases:
    • Similar compounds have shown activity as inhibitors of various kinases, including p38 MAPK and MK2, which are crucial in inflammatory responses and cell proliferation pathways . This suggests that the compound may exert anti-inflammatory effects.
  • Antiproliferative Activity:
    • Research indicates that pyrazole derivatives can inhibit the proliferation of cancer cell lines, such as HepG2 (liver cancer) and HeLa (cervical cancer). For instance, compounds with similar structures demonstrated significant growth inhibition percentages, indicating potential as anticancer agents .
  • Allosteric Modulation:
    • The compound may act as an allosteric modulator in certain receptor systems. Studies have identified allosteric binding sites in G-protein coupled receptors (GPCRs), suggesting that pyrazole derivatives could influence receptor activity without directly competing with endogenous ligands .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of related pyrazole compounds:

Study Compound Activity Cell Line/Model IC50 (µM)
This compoundAnti-inflammatoryMouse model25
Pyrazole derivative XAntiproliferativeHepG2 (liver cancer)15
Pyrazole derivative YKinase inhibitionIn vitro assays30

Case Study 1: Anti-inflammatory Effects

In a study investigating the anti-inflammatory properties of pyrazole derivatives, it was observed that compounds similar to this compound inhibited TNF-alpha release in LPS-stimulated macrophages. This suggests a potential therapeutic role in treating inflammatory diseases .

Case Study 2: Anticancer Potential

A series of pyrazole derivatives were tested for their antiproliferative effects against various cancer cell lines. One derivative showed a significant reduction in cell viability (54.25% for HepG2 and 38.44% for HeLa) while exhibiting minimal toxicity to normal fibroblasts, indicating a promising therapeutic window for cancer treatment .

Q & A

Q. What structural modifications reduce toxicity in biological assays?

  • Design :
  • Replace methyl groups with hydrophilic substituents (e.g., hydroxyl, carboxyl) to improve solubility.
  • Introduce steric hindrance (e.g., trifluoromethyl groups) to block metabolic activation .

Key Citations

  • For SHELX refinement:
  • For synthetic methodologies:
  • For crystallography and energetic materials:
  • For biological activity and toxicity:

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